Methyl 2-bromo-3-cyano-4-nitrobenzoate
Overview
Description
Methyl 2-bromo-3-cyano-4-nitrobenzoate: is an organic compound with the molecular formula C10H6BrNO4. It belongs to the class of benzoates and nitro compounds. This compound is characterized by the presence of a bromine atom, a cyano group, and a nitro group attached to a benzoate moiety. It is commonly used in the field of chemistry, pharmaceuticals, and agrochemicals due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of Methyl 2-bromo-3-cyano-4-nitrobenzoate typically begins with the nitration of methyl benzoate to introduce the nitro group. This is achieved by treating methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.
Cyanation: Finally, the brominated product undergoes cyanation using a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to introduce the cyano group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-3-cyano-4-nitrobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups replacing the bromine atom.
Reduction: Formation of Methyl 2-amino-3-cyano-4-nitrobenzoate.
Oxidation: Formation of Methyl 2-bromo-3-carboxy-4-nitrobenzoate.
Scientific Research Applications
Methyl 2-bromo-3-cyano-4-nitrobenzoate finds diverse applications in scientific research due to its unique properties:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups make it a versatile building block for complex molecule synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives are explored for potential biological activities such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-cyano-4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds with biological molecules. The bromine atom can undergo substitution reactions, allowing the compound to modify target molecules. These interactions can affect enzyme activity, protein function, and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Methyl 2-bromo-4-cyano-3-nitrobenzoate: Similar structure but with different positioning of the cyano and nitro groups.
Methyl 2-bromo-3-nitrobenzoate: Lacks the cyano group, making it less versatile in certain chemical reactions.
Methyl 2-bromo-5-nitrobenzoate: Different positioning of the nitro group, affecting its reactivity and applications.
Uniqueness: Methyl 2-bromo-3-cyano-4-nitrobenzoate is unique due to the presence of all three functional groups (bromine, cyano, and nitro) on the benzoate ring. This combination of functional groups provides a wide range of reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from similar compounds.
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-3-7(12(14)15)6(4-11)8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNFSZPZVRIZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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